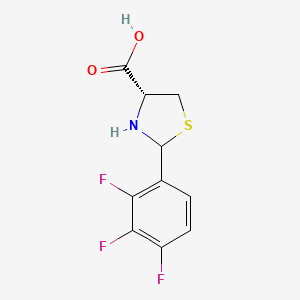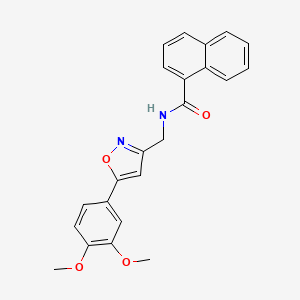![molecular formula C16H18N2O4 B2555774 2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID CAS No. 1026767-47-4](/img/structure/B2555774.png)
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID is a complex organic compound that features both a hydroxyethylamino group and a naphthylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalene derivative and introduce the carbamoyl group through a series of substitution reactions. The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to amines under specific conditions.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the naphthylcarbamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(PHENYL)CARBAMOYL]PROPANOIC ACID
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(BENZYL)CARBAMOYL]PROPANOIC ACID
Uniqueness
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-8-7-17-14(16(21)22)10-15(20)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17,19H,7-8,10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGHLRIMGFDQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2555693.png)








![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)
![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

